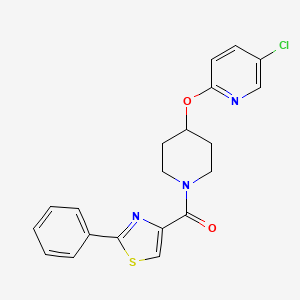

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic rings. This compound is significant in chemical research due to its potential applications in medicinal chemistry and pharmacology. It combines a pyridinyl, piperidinyl, and thiazolyl moiety into a single molecule, giving it a unique structure that may interact with biological targets in novel ways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might involve:

Formation of the thiazole ring: Typically involves the reaction of 2-aminobenzothiazole with acyl chlorides.

Linking the thiazole to the piperidine: This might be achieved through nucleophilic substitution reactions.

Introduction of the chloropyridinyl group: This is often accomplished via palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, under controlled temperatures and inert atmosphere.

Industrial Production Methods: For industrial-scale production, the synthesis involves robust reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and high-throughput screening are employed to optimize reaction times and minimize by-products. Reagent recovery and solvent recycling are crucial to maintain cost-efficiency and environmental compliance.

Types of Reactions It Undergoes

Oxidation: This compound can undergo oxidation to form more reactive intermediates.

Reduction: Potentially can be reduced at various sites, especially the thiazole ring.

Substitution: Given the presence of heteroatoms like nitrogen and sulfur, substitution reactions can be selectively carried out.

Common Reagents and Conditions Used

Palladium catalysts: For coupling reactions.

Strong acids/bases: For substitution and condensation reactions.

Oxidizing agents like KMnO4 or H2O2.

Major Products Formed from These Reactions: Products are typically intermediates with altered substituents or modified functional groups, making the compound more reactive for further synthesis steps.

Aplicaciones Científicas De Investigación

Chemistry: Used as a starting material for the synthesis of novel compounds in drug discovery programs.

Biology: Investigated for potential interactions with biological macromolecules, enzymes, or receptors.

Industry: Could be used in the development of new materials with specific chemical or physical properties.

Mecanismo De Acción

The exact mechanism of action can vary but generally involves interaction with specific molecular targets like enzymes or receptors. This compound may bind to active sites, modulating the function of the biological targets. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways, depending on the biological context.

Similar Compounds

(4-Chloropyridin-2-yl)(piperidin-1-yl)methanone

(2-Phenylthiazol-4-yl)methanone

(5-Chloropyridin-2-yl)oxy)piperidine

Uniqueness: What sets (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone apart is the combination of structural elements that provide a unique interaction profile with biological targets. Its diverse functional groups and heteroatoms confer a range of reactivity and binding capabilities that are not seen in simpler compounds.

Actividad Biológica

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O2S, with a molecular weight of approximately 348.87 g/mol. The structure features a piperidine ring substituted with a chloropyridine and a thiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and other oncogenic pathways. For instance, related compounds have demonstrated significant inhibitory effects on these enzymes, leading to reduced growth in cancer cell lines .

- Receptor Modulation : The piperidine structure allows for binding to various receptors, potentially modulating signaling pathways that are critical in cancer and other diseases.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

In Vitro Studies

Recent studies have assessed the in vitro activity of this compound against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Inhibition of Na+/K(+)-ATPase |

| OVCAR-3 (Ovarian) | 75.3 | Oncogene pathway modulation |

| A549 (Lung) | 50.0 | Induction of apoptosis |

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

- Case Study on Glioma Treatment : A study involving thiazole derivatives indicated that compounds structurally related to our target showed up to tenfold greater inhibitory activity compared to standard treatments like perillyl alcohol . This suggests that our compound may also exhibit enhanced efficacy in glioma treatment.

- Antibacterial Activity : Other derivatives of piperidine have been evaluated for antibacterial properties, showing significant inhibition against various bacterial strains, which may extend the therapeutic applications of our compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | ~10 | Anticancer |

| 4-Chloro-N-(piperidin-1-carbonyl) | ~20 | Enzyme Inhibition |

| Piperidine Derivative X | ~30 | Antibacterial |

The data indicates that while all these compounds share structural similarities, their biological activities vary significantly based on specific substitutions and modifications.

Propiedades

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBKMNQCRKGMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.